molecular formula C15H16N2O4S2 B2580186 2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898422-97-4

2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2580186
CAS No.: 898422-97-4
M. Wt: 352.42
InChI Key: UDLPMFGPZSBMEA-UHFFFAOYSA-N
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Description

2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzamido group, and an ethylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(ethylsulfonyl)benzoic acid with N-methylthiophene-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-3-23(20,21)12-7-5-4-6-10(12)14(19)17-15-11(8-9-22-15)13(18)16-2/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLPMFGPZSBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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